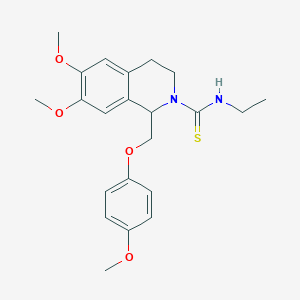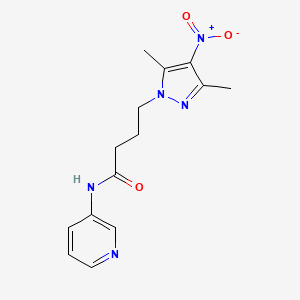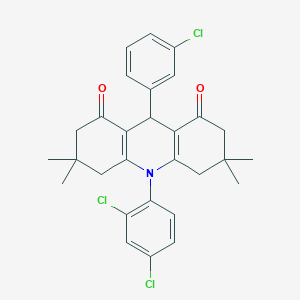![molecular formula C26H24N2O3 B11454516 3'-hydroxy-2-methyl-1'-[2-(4-methylphenoxy)ethyl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11454516.png)
3'-hydroxy-2-methyl-1'-[2-(4-methylphenoxy)ethyl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-hydroxy-2-methyl-1’-[2-(4-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes both indole and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-hydroxy-2-methyl-1’-[2-(4-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the phenoxyethyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3’-hydroxy-2-methyl-1’-[2-(4-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
3’-hydroxy-2-methyl-1’-[2-(4-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3’-hydroxy-2-methyl-1’-[2-(4-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways that lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-methyl-4-pyrone: Known for its use as a flavoring agent and its biological activities.
2-methyl-3-hydroxy-4H-pyran-4-one: Another compound with similar structural features and applications in flavoring and pharmaceuticals.
Uniqueness
3’-hydroxy-2-methyl-1’-[2-(4-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its combination of indole and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H24N2O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-[2-(4-methylphenoxy)ethyl]indol-2-one |
InChI |
InChI=1S/C26H24N2O3/c1-17-11-13-19(14-12-17)31-16-15-28-23-10-6-4-8-21(23)26(30,25(28)29)24-18(2)27-22-9-5-3-7-20(22)24/h3-14,27,30H,15-16H2,1-2H3 |
InChI Key |
GWKWYPIXUUZIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(C2=O)(C4=C(NC5=CC=CC=C54)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11454437.png)
![7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11454444.png)
![5-(2-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11454446.png)


![5-(4-methoxyphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454469.png)
![ethyl 6-(4-tert-butylbenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454475.png)
![3,4,5-trimethoxy-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11454479.png)

![4-(2-chlorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11454492.png)
![N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide](/img/structure/B11454500.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B11454521.png)

![3-({1-[4-(Ethylsulfonyl)phenyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11454530.png)
